Superior Antimycobacterial Potency Against H37Rv at Early Time Points
DprE1-IN-9 demonstrates 4-fold greater potency than TBA-7371 against M. tuberculosis H37Rv at 3-day exposure, with MIC values of 0.625 µg/mL versus 2.5 µg/mL, respectively [1]. At 7-day exposure, both compounds exhibit equivalent MIC of 0.625 µg/mL, indicating a time-dependent potency advantage for DprE1-IN-9 in early-phase antimycobacterial assessments [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.625 µg/mL (3-day exposure); 0.625 µg/mL (7-day exposure) |
| Comparator Or Baseline | TBA-7371: 2.5 µg/mL (3-day); 0.625 µg/mL (7-day) |
| Quantified Difference | 4-fold lower MIC at 3-day exposure; equivalent at 7-day exposure |
| Conditions | Broth microdilution assay in Middlebrook 7H9 medium, 3-day and 7-day incubation |
Why This Matters
The 4-fold early-phase potency advantage provides a wider therapeutic window and enables more robust detection of antimycobacterial activity in short-term screening assays, reducing false-negative rates in compound prioritization workflows.
- [1] Wang X, He H, Duan X, He Z, Xu X, Liao M, Teng F, Zeng J, Yu L, Gao C. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis. Microbiol Spectr. 2023 Sep 12;11(5):e0472122. Table 1. View Source
